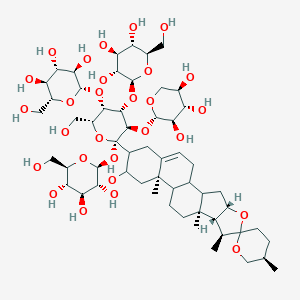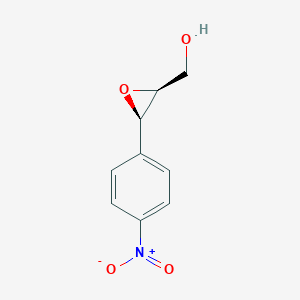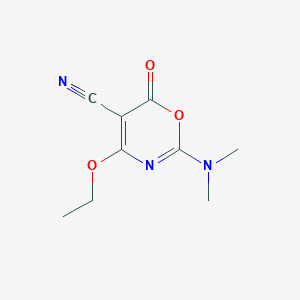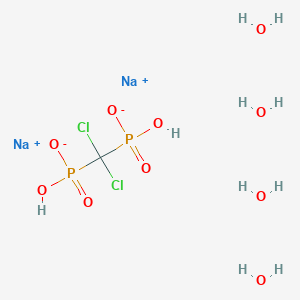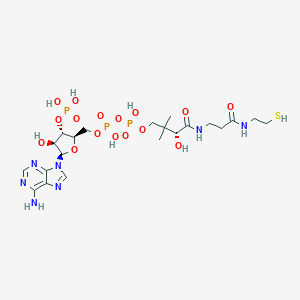
N-(4-phenoxy-2,6-diisopropylphenyl)thiourea
説明
“N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” is a chemical compound with the molecular formula C19H24N2OS . It is also known by other names such as “(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea” and "4-Phenoxy-2,6-diisopropyl phenyl thiourea" .
Synthesis Analysis
The synthesis of “N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” involves adding 4-phenoxy-2,6-diisopropylphenylamine, xylene, and potassium thiocyanate in a reaction kettle. The mixture is stirred and heated to 80°C, then HCl is added and the reaction is allowed to proceed for 4 hours. After the reaction is complete, the mixture is cooled and filtered, and the filtrate is evaporated to remove xylene, yielding the product .Molecular Structure Analysis
The molecular structure of “N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” is characterized by a thiourea group attached to a phenyl ring, which is further substituted with phenoxy and diisopropyl groups . The InChI string and Canonical SMILES provide more detailed information about its structure .Physical And Chemical Properties Analysis
“N-(4-phenoxy-2,6-diisopropylphenyl)thiourea” is a grayish-white crystal with a melting point of 219-221°C. It is insoluble in water but soluble in solvents like xylene . Its molecular weight is 328.5 g/mol, and it has a density of 1.139±0.06 g/cm3 (predicted) .科学的研究の応用
Chemical Sensing Applications
Thioureas and their derivatives, including N-(4-phenoxy-2,6-diisopropylphenyl)thiourea, are significant in chemical sensing due to their nucleophilic characteristics, which facilitate inter- and intramolecular hydrogen bonding. This property makes thiourea derivatives vital for developing chemosensors to detect various environmental pollutants. These chemosensors have been utilized for the highly sensitive and selective detection of different anions and neutral analytes such as CN-, AcO-, F-, ClO-, and citrate ions, along with ATP, DCP, and Amlodipine in biological, environmental, and agricultural samples. This advancement supports designing more efficient, selective, and sensitive chemosensors for detecting diverse analytes across multiple domains (Al-Saidi & Khan, 2022).
Medicinal and Coordination Chemistry
The versatility of thiourea derivatives extends into medicinal and coordination chemistry, particularly when complexed with metals such as Cu, Ag, and Au. These complexes have shown potential in biological and medicinal applications, demonstrating improved activities by coordinating with suitable metal ions. The combination of thiourea derivatives with metals can lead to novel therapeutic agents, highlighting the significant overlap between coordination chemistry and chemosensing capabilities of thiourea derivatives. The biologically active nature of these compounds further underscores their utility in detecting anions and cations in environmental and biological samples, presenting a broad spectrum of analytical chemistry applications (Khan et al., 2020).
Environmental Pollution and Remediation
Thiourea derivatives also play a critical role in environmental science, particularly in the transformation and degradation of environmental pollutants. For instance, tetrabromobisphenol A (TBBPA) and its derivatives undergo various abiotic and biotic transformation/degradation processes. The comprehensive understanding of these processes, alongside the identification of over 100 degradation products, facilitates the remediation of contaminated environments and the assessment of ecological and health risks associated with brominated flame retardants. This knowledge significantly contributes to enhancing environmental protection efforts (Liu et al., 2018).
特性
IUPAC Name |
[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-12(2)16-10-15(22-14-8-6-5-7-9-14)11-17(13(3)4)18(16)21-19(20)23/h5-13H,1-4H3,(H3,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDFBEPKVUICAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=S)N)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226419 | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxy-2,6-diisopropylphenyl)thiourea | |
CAS RN |
135252-10-7 | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135252-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



